![molecular formula C17H10BrF3N2O2 B2458375 (2Z)-6-bromo-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide CAS No. 325857-08-7](/img/structure/B2458375.png)
(2Z)-6-bromo-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-6-bromo-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a synthetic compound with potential applications in scientific research. It belongs to the class of chromene derivatives and has been found to possess interesting biological properties.
作用机制
The mechanism of action of (2Z)-6-bromo-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is not fully understood. However, some studies have suggested that it may act by inhibiting certain enzymes or signaling pathways involved in inflammation, cancer, and oxidative stress.
生化和生理效应
(2Z)-6-bromo-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide has been found to have various biochemical and physiological effects. Some of the reported effects include:
1. Inhibition of pro-inflammatory cytokines: (2Z)-6-bromo-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
2. Induction of apoptosis: (2Z)-6-bromo-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide has been reported to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins.
3. Reduction of oxidative stress: (2Z)-6-bromo-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide has been found to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes.
实验室实验的优点和局限性
(2Z)-6-bromo-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. High potency: (2Z)-6-bromo-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide has been found to be highly potent in various biological assays.
2. Versatility: (2Z)-6-bromo-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide has been shown to have multiple biological activities, making it a versatile compound for research.
3. Availability: (2Z)-6-bromo-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is commercially available and can be easily obtained for research purposes.
Some of the limitations of (2Z)-6-bromo-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide include:
1. Lack of specificity: (2Z)-6-bromo-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide has been found to interact with multiple targets, which may limit its specificity in certain assays.
2. Limited solubility: (2Z)-6-bromo-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide has limited solubility in water, which may require the use of organic solvents for certain experiments.
3. Lack of in vivo data: There is currently limited in vivo data on the pharmacokinetics and pharmacodynamics of (2Z)-6-bromo-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide, which may limit its potential for clinical applications.
未来方向
There are several future directions for research on (2Z)-6-bromo-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide. Some of the possible directions include:
1. Optimization of synthesis: Further optimization of the synthesis method for (2Z)-6-bromo-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide may improve the yield and purity of the compound.
2. Structure-activity relationship studies: Studies on the structure-activity relationship of (2Z)-6-bromo-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide may help identify more potent and specific analogs.
3. In vivo studies: Further in vivo studies on the pharmacokinetics and pharmacodynamics of (2Z)-6-bromo-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide may provide valuable information on its potential for clinical applications.
4. Target identification: Identification of the specific targets of (2Z)-6-bromo-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide may help elucidate its mechanism of action and improve its specificity.
5. Combination therapy: Studies on the combination of (2Z)-6-bromo-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide with other drugs or compounds may enhance its therapeutic potential.
合成方法
The synthesis of (2Z)-6-bromo-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide has been reported in the literature. One of the methods involves the reaction of 6-bromo-2H-chromene-3-carboxylic acid with 4-(trifluoromethyl)aniline in the presence of a coupling agent such as EDCI (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) and HOBt (1-hydroxybenzotriazole) in DMF (N,N-dimethylformamide) at room temperature. The resulting intermediate is then treated with acetic anhydride and pyridine to give the final product.
科学研究应用
(2Z)-6-bromo-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide has been studied for its potential applications in various scientific research areas. Some of the reported applications include:
1. Anti-inflammatory activity: (2Z)-6-bromo-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
2. Anticancer activity: (2Z)-6-bromo-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide has been shown to inhibit the growth of various cancer cell lines such as MCF-7, A549, and HCT116 by inducing cell cycle arrest and apoptosis.
3. Antioxidant activity: (2Z)-6-bromo-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide has been reported to possess antioxidant activity by scavenging free radicals and reducing oxidative stress.
属性
IUPAC Name |
6-bromo-2-[4-(trifluoromethyl)phenyl]iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrF3N2O2/c18-11-3-6-14-9(7-11)8-13(15(22)24)16(25-14)23-12-4-1-10(2-5-12)17(19,20)21/h1-8H,(H2,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRRJBXIYFWVMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-6-bromo-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

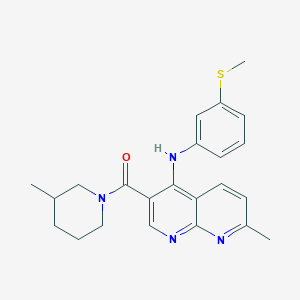
![3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-sulfonyl chloride](/img/structure/B2458293.png)
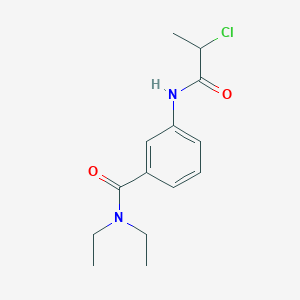
![Methyl 5-[(3-formylpyrazol-1-yl)methyl]pyrazine-2-carboxylate](/img/structure/B2458295.png)
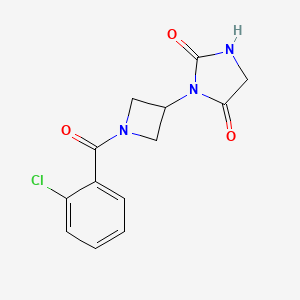
![3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2458299.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2458300.png)
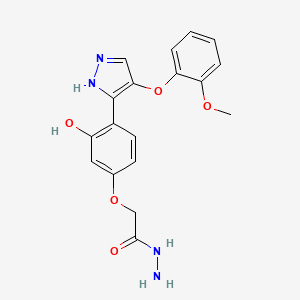
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2458305.png)
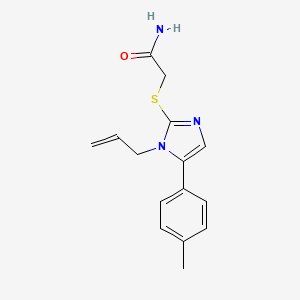
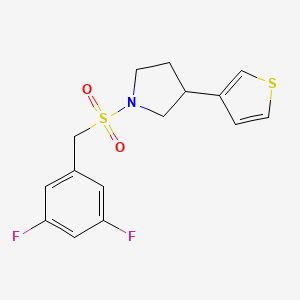
![10-chloro-2-methyl-3-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2458312.png)
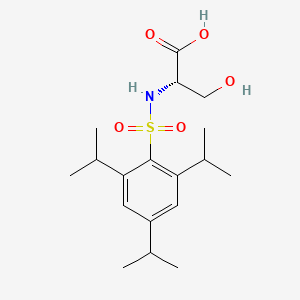
![(4-ethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2458315.png)